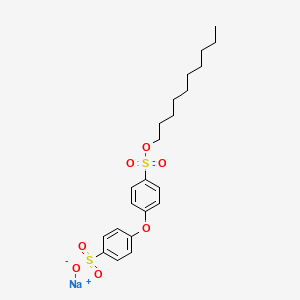
Disodium decyl(sulfonatophenoxy)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium decyl(sulfonatophenoxy)benzenesulfonate is a surfactant and additive commonly used in various industrial applications. It is known for its ability to act as an emulsifier and wetting agent, making it valuable in the manufacture of paints, lacquers, inks, dyes, and coatings . This compound is also utilized in the recovery of organic solvents from wastewater and in the preparation of carbon nanotubes for nanotechnology applications .
Vorbereitungsmethoden
The synthesis of disodium decyl(sulfonatophenoxy)benzenesulfonate typically involves the sulfonation of decylphenoxybenzenesulfonate. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The process may involve heating the reactants to specific temperatures to ensure complete sulfonation. Industrial production methods may vary, but they generally follow similar principles to achieve high yields and purity .
Analyse Chemischer Reaktionen
Disodium decyl(sulfonatophenoxy)benzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction could result in the formation of corresponding alcohols .
Wissenschaftliche Forschungsanwendungen
Disodium decyl(sulfonatophenoxy)benzenesulfonate has a wide range of scientific research applications. In chemistry, it is used as a surfactant to stabilize emulsions and disperse particles. In biology, it is employed in the preparation of cell membranes and as a detergent in protein purification processes. In medicine, it is used in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs. In industry, it is utilized in the formulation of cleaning agents, lubricants, and anti-static agents .
Wirkmechanismus
The mechanism of action of disodium decyl(sulfonatophenoxy)benzenesulfonate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to the disruption of cell membranes and the solubilization of membrane-bound proteins .
Vergleich Mit ähnlichen Verbindungen
Disodium decyl(sulfonatophenoxy)benzenesulfonate can be compared to other similar surfactants such as sodium dodecyl benzene sulfonate and sodium lauryl sulfate. While all these compounds share surfactant properties, this compound is unique in its specific structure, which provides distinct emulsifying and wetting capabilities. Similar compounds include:
- Sodium dodecyl benzene sulfonate
- Sodium lauryl sulfate
- Disodium dodecyl diphenyl ether disulfonate
This compound’s unique structure and properties make it a valuable component in various industrial and scientific applications.
Eigenschaften
Molekularformel |
C22H29NaO7S2 |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
sodium;4-(4-decoxysulfonylphenoxy)benzenesulfonate |
InChI |
InChI=1S/C22H30O7S2.Na/c1-2-3-4-5-6-7-8-9-18-28-31(26,27)22-16-12-20(13-17-22)29-19-10-14-21(15-11-19)30(23,24)25;/h10-17H,2-9,18H2,1H3,(H,23,24,25);/q;+1/p-1 |
InChI-Schlüssel |
WCNNLAJSTDTFBA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B13822616.png)
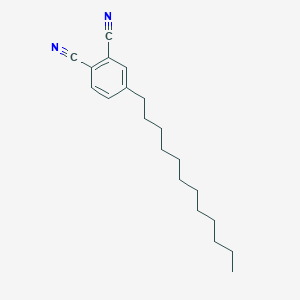
![N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}pyridine-3-carboxamide](/img/structure/B13822624.png)
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfonyl}propanoic acid](/img/structure/B13822632.png)
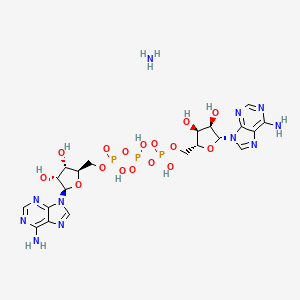
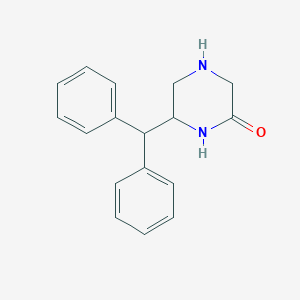
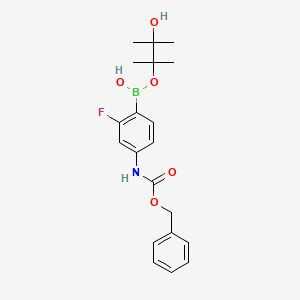
![(3aR,5S,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13822659.png)
![1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo](/img/structure/B13822664.png)
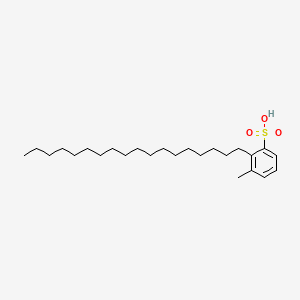
![4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B13822668.png)
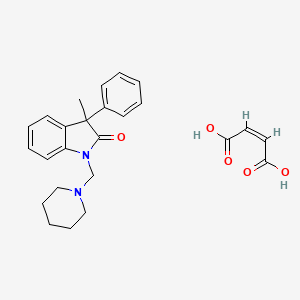
![2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13822683.png)
![P-[(5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridyl)azo]-N-(2-ethylhexyl)benzamide](/img/structure/B13822684.png)
